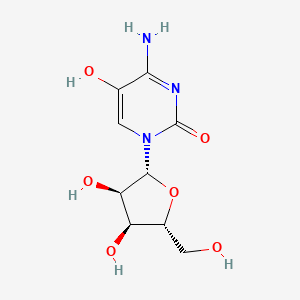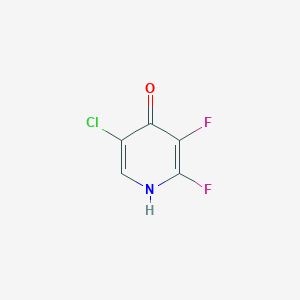
5-Chloro-2,3-difluoro-4-pyridinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2,3-difluoro-4-pyridinol is a halogenated pyridine derivative. This compound is of interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of chlorine and fluorine atoms in the pyridine ring significantly influences its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-difluoro-4-pyridinol typically involves the halogenation of pyridine derivatives. One common method starts with 2-aminopyridine, which undergoes chlorination to form 2-amino-3,5-dichloropyridine. This intermediate is then diazotized and subjected to a Sandmeyer reaction to produce a mixture of 2,3,5-trichloropyridine and 3,5-dichloropyridin-2-one. Further chlorination and treatment yield 2,3,5-trichloropyridine. Finally, fluorination using a mixture of cesium fluoride and potassium fluoride in solvents like sulfolane and dimethyl sulfoxide at controlled temperatures results in this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The process involves precise control of reaction conditions, such as temperature and solvent composition, to ensure high yield and purity. The use of advanced equipment and automation enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,3-difluoro-4-pyridinol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated or alkylated pyridine derivatives, while coupling reactions produce biaryl compounds.
Scientific Research Applications
5-Chloro-2,3-difluoro-4-pyridinol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 5-Chloro-2,3-difluoro-4-pyridinol involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms in the pyridine ring enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and altering the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2,3-difluoropyridine: Similar in structure but lacks the hydroxyl group, affecting its reactivity and applications.
3,5-Dichloro-2,6-difluoro-4-pyridinol: Another halogenated pyridine derivative with different substitution patterns, leading to distinct chemical properties and uses.
Uniqueness
5-Chloro-2,3-difluoro-4-pyridinol is unique due to the presence of both chlorine and fluorine atoms along with a hydroxyl group in the pyridine ring. This combination of functional groups imparts specific reactivity and binding characteristics, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
54929-36-1 |
|---|---|
Molecular Formula |
C5H2ClF2NO |
Molecular Weight |
165.52 g/mol |
IUPAC Name |
5-chloro-2,3-difluoro-1H-pyridin-4-one |
InChI |
InChI=1S/C5H2ClF2NO/c6-2-1-9-5(8)3(7)4(2)10/h1H,(H,9,10) |
InChI Key |
BCLKGGVDRBOMQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C(=C(N1)F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Diethyl (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate](/img/structure/B13420026.png)
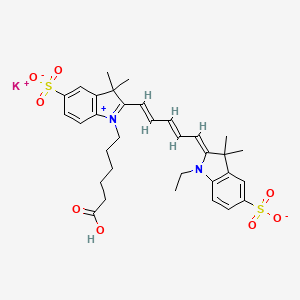

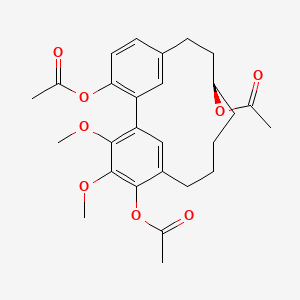
![4-(Azidomethyl)-[1,1-biphenyl]-2-metanoic Acid](/img/structure/B13420061.png)
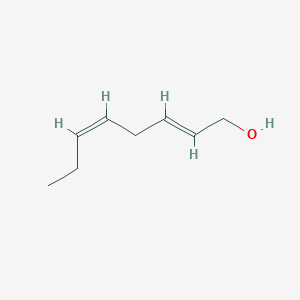

![ethyl (2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate](/img/structure/B13420074.png)
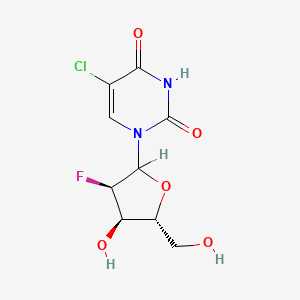
![Benzyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate](/img/structure/B13420098.png)
